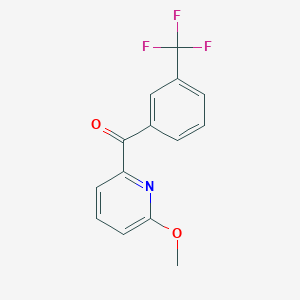

6-Methoxy-2-(3-trifluoromethylbenzoyl)pyridine

CAS No.: 1187167-03-8

Cat. No.: VC2998748

Molecular Formula: C14H10F3NO2

Molecular Weight: 281.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187167-03-8 |

|---|---|

| Molecular Formula | C14H10F3NO2 |

| Molecular Weight | 281.23 g/mol |

| IUPAC Name | (6-methoxypyridin-2-yl)-[3-(trifluoromethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C14H10F3NO2/c1-20-12-7-3-6-11(18-12)13(19)9-4-2-5-10(8-9)14(15,16)17/h2-8H,1H3 |

| Standard InChI Key | SKFBCBAHGPKTGY-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=N1)C(=O)C2=CC(=CC=C2)C(F)(F)F |

| Canonical SMILES | COC1=CC=CC(=N1)C(=O)C2=CC(=CC=C2)C(F)(F)F |

Introduction

Chemical Structure and Properties

6-Methoxy-2-(3-trifluoromethylbenzoyl)pyridine (CAS: 1187167-03-8) features a pyridine ring with a methoxy group at the 6-position and a 3-trifluoromethylbenzoyl group at the 2-position. The compound is also known as (6-Methoxy-2-pyridinyl)[3-(trifluoromethyl)phenyl]methanone, highlighting the ketone linkage between the heterocyclic and aromatic rings .

The presence of the trifluoromethyl group on the phenyl ring contributes significantly to the compound's properties. This functional group typically enhances lipophilicity, metabolic stability, and binding affinity to biological targets, making it valuable for drug discovery applications .

Table 1: Physicochemical Properties of 6-Methoxy-2-(3-trifluoromethylbenzoyl)pyridine

| Property | Value |

|---|---|

| CAS Registry Number | 1187167-03-8 |

| Molecular Formula | C₁₄H₁₀F₃NO₂ |

| Molecular Weight | 281.23 g/mol |

| Physical State | Solid |

| Purity (Commercial) | 97.0% |

Position in Chemistry and Pharmaceutical Research

6-Methoxy-2-(3-trifluoromethylbenzoyl)pyridine belongs to the broader class of fluorinated aromatic compounds that play significant roles in medicinal chemistry.

Importance of Fluorinated Compounds

Fluorinated compounds like 6-Methoxy-2-(3-trifluoromethylbenzoyl)pyridine are "highly valuable in organic synthesis and chemical analysis due to their unique chemical properties, such as increased stability, reactivity, and lipophilicity. Fluorinated compounds are widely used in the development of pharmaceuticals, agrochemicals, and advanced materials."

The trifluoromethyl group specifically:

-

Enhances metabolic stability by resisting enzymatic degradation

-

Increases lipophilicity, improving membrane permeability

-

Modifies the electronic properties of the molecule, affecting binding affinity

-

May enhance selectivity toward specific biological targets

Biological Activity and Structure-Activity Relationships

While specific biological data for 6-Methoxy-2-(3-trifluoromethylbenzoyl)pyridine is limited in the available literature, inferences can be made based on structurally similar compounds.

Structure-Activity Relationships

Research on related compounds provides insights into how structural modifications affect biological activity:

-

The position of the trifluoromethyl group is crucial for activity - ortho or para positions often yield better results than meta positions

-

Combining trifluoromethyl groups with other substituents (e.g., fluorine atoms) can enhance activity

-

Methoxy substituents on heterocyclic rings can influence binding interactions with biological targets

A study on related compounds noted: "Combining the o-trifluoromethyl and p-fluoro substitutions increased activity and resulted in our best compound." This suggests that strategic positioning of fluorinated groups and other substituents can optimize biological performance.

Related Compounds and Structural Analogs

Several structurally related compounds help contextualize the potential properties and applications of 6-Methoxy-2-(3-trifluoromethylbenzoyl)pyridine.

Notable Structural Analogs

| Compound | CAS Number | Structural Relationship |

|---|---|---|

| 2-(3-Fluoro-5-(trifluoromethyl)benzoyl)pyridine | 1261865-99-9 | Lacks methoxy group, different fluorine pattern |

| 4-Methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile | 338956-34-6 | Contains cyano group, phenoxy instead of benzoyl linkage |

| 2,3-Dihydroxypropyl 6-methoxy-2-methyl-3-[4-(trifluoromethyl)benzoyl]-1H-indole-1-acetate | 36233-26-8 | More complex structure with indole core |

Comparative Structure-Activity Considerations

Studies on similar compounds reveal that even small structural changes can significantly impact biological activity. For example, research on antiparasitic compounds showed that moving a substituent from the ortho to meta position "is deleterious for activity," while combining ortho-trifluoromethyl and para-fluoro substitutions "increased activity and resulted in our best compound."

Such structure-activity relationships suggest that the specific arrangement of functional groups in 6-Methoxy-2-(3-trifluoromethylbenzoyl)pyridine likely confers unique properties that distinguish it from its structural analogs.

Current Research and Future Perspectives

The ongoing interest in fluorinated pyridine derivatives suggests several promising research directions for 6-Methoxy-2-(3-trifluoromethylbenzoyl)pyridine.

Medicinal Chemistry Applications

The unique structure of 6-Methoxy-2-(3-trifluoromethylbenzoyl)pyridine positions it as a potential scaffold for drug discovery in several therapeutic areas:

-

Antiparasitic agents: Similar compounds have shown activity against protozoan parasites

-

Cancer research: Related structures have been investigated for effects on cancer cell lines

-

Building blocks for more complex bioactive molecules

Future Research Directions

Several promising avenues for future research include:

-

Optimization of synthetic routes to improve accessibility and yield

-

Comprehensive biological screening to identify novel therapeutic applications

-

Detailed structure-activity relationship studies to optimize biological performance

-

Investigation of the compound's physicochemical properties and their impact on biological activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume